REACTION_CXSMILES
|
[CH3:1][N:2](C)/C=N/[H].[Br:7][C:8]1[CH:9]=[C:10]([CH3:17])[C:11]([C:14]([OH:16])=O)=[N:12][CH:13]=1.CC([O-])(C)C.[K+].Cl>C1COCC1>[Br:7][C:8]1[CH:13]=[N:12][C:11]2[C:14](=[O:16])[NH:2][CH:1]=[CH:17][C:10]=2[CH:9]=1 |f:0.1,2.3|
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Name
|
|
Quantity
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2.5 g
|
Type
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reactant
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Smiles
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CN(\C=N\[H])C.BrC=1C=C(C(=NC1)C(=O)O)C
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Name
|
|
Quantity
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20 mL
|
Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
the reaction mixture was heated
|
Type
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TEMPERATURE
|
Details
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to reflux for 3 h
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Duration
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3 h
|
Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated
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Type
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CUSTOM
|
Details
|
The brown solid obtained
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Type
|
CUSTOM
|
Details
|
was triturated with water (10 ml)
|
Type
|
CUSTOM
|
Details
|
The solid thus obtained
|
Type
|
FILTRATION
|
Details
|
was collected by filtration (2 g, 8 mmol)
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=NC=2C(NC=CC2C1)=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |